molecular formula C16H12BrNS B12627427 3-Benzyl-6-bromoquinoline-2(1H)-thione CAS No. 918439-70-0

3-Benzyl-6-bromoquinoline-2(1H)-thione

Cat. No.: B12627427
CAS No.: 918439-70-0
M. Wt: 330.2 g/mol
InChI Key: ZDVMNJDSDKHZAD-UHFFFAOYSA-N
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Description

3-Benzyl-6-bromoquinoline-2(1H)-thione is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities. The presence of a bromine atom and a thione group in this compound makes it particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-6-bromoquinoline-2(1H)-thione typically involves the reaction of 3-benzyl-6-bromoquinoline with sulfur-containing reagents. One common method is the reaction of 3-benzyl-6-bromoquinoline with Lawesson’s reagent under reflux conditions. The reaction is usually carried out in an inert solvent such as toluene or xylene, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions and using industrial-grade reagents and solvents. Continuous flow reactors and other advanced techniques may also be employed to enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-6-bromoquinoline-2(1H)-thione undergoes various types of chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: 3-Benzylquinoline-2(1H)-thione.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

3-Benzyl-6-bromoquinoline-2(1H)-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Benzyl-6-bromoquinoline-2(1H)-thione is not fully understood. it is believed to interact with various molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atom may also participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    3-Benzyl-6-bromoquinoline-2(1H)-one: Similar structure but with a carbonyl group instead of a thione group.

    3-Benzyl-6-bromo-2-methoxyquinoline: Contains a methoxy group instead of a thione group.

    6-Bromo-2-methylquinoline: Lacks the benzyl group and thione group.

Uniqueness

3-Benzyl-6-bromoquinoline-2(1H)-thione is unique due to the presence of both a bromine atom and a thione group, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other quinoline derivatives, making it a valuable compound for various research applications .

Properties

CAS No.

918439-70-0

Molecular Formula

C16H12BrNS

Molecular Weight

330.2 g/mol

IUPAC Name

3-benzyl-6-bromo-1H-quinoline-2-thione

InChI

InChI=1S/C16H12BrNS/c17-14-6-7-15-12(10-14)9-13(16(19)18-15)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2,(H,18,19)

InChI Key

ZDVMNJDSDKHZAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC3=C(C=CC(=C3)Br)NC2=S

Origin of Product

United States

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